(5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Description
This compound belongs to the diazinane-trione family, characterized by a pyrimidine-2,4,6-trione core substituted with an indole-derived methylidene group and a 3-methoxyphenyl moiety. Its Z-configuration at the C5 position is critical for maintaining planar geometry, which influences intermolecular interactions and bioavailability. Though direct synthesis data for this compound is absent in the provided evidence, analogous derivatives (e.g., ) suggest synthetic routes involving condensation reactions between barbituric acid derivatives and substituted aldehydes or ketones .
Properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(3-methoxyphenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-27-14-6-4-5-13(10-14)23-19(25)16(18(24)22-20(23)26)9-12-11-21-17-8-3-2-7-15(12)17/h2-11,25H,1H3,(H,22,24,26)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBESKJZOHAWRHS-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with 1-(3-methoxyphenyl)-pyrimidine-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
(5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with structurally related analogs:
*Estimated based on structural analogs.
Key Differences in Reactivity and Stability
- Sulfur-Containing Analogs (e.g., ): Thiazolidinone or thiomethyl groups alter electronic profiles and may confer resistance to oxidative degradation compared to the target compound’s oxygen-dominated structure .
Biological Activity
The compound (5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a member of the diazinane family and features a unique structural framework that combines indole and methoxyphenyl moieties. This structure has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Study Findings : A related compound demonstrated effective antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MIC) ranging from 0.25 to 0.5 µg/mL .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.25 | Anti-MRSA |
| Compound B | 0.5 | Antifungal |
Anticancer Activity
In addition to antimicrobial properties, compounds featuring the indole structure have been investigated for their anticancer potential:
- Research Insights : Indole derivatives have shown promise in inhibiting various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . For example, certain derivatives exhibited IC50 values below 10 µM against breast cancer cells.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound C | 8.0 | Breast Cancer |
| Compound D | 9.5 | Lung Cancer |
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of indole-based compounds for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with methoxy substitutions had enhanced activity against resistant strains such as MRSA.
- Methodology : The compounds were synthesized and screened using broth microdilution methods to determine MIC values.
Case Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of indole derivatives on various cancer cell lines. The study reported that the presence of the diazinane core significantly increased cytotoxicity compared to simpler indole structures.
- Findings : The most active compound induced apoptosis in cancer cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
